molecular formula C5H13BO3 B2943082 (4-Methoxybutyl)boronic acid CAS No. 1919893-22-3

(4-Methoxybutyl)boronic acid

Cat. No. B2943082
CAS RN: 1919893-22-3
M. Wt: 131.97
InChI Key: LPMPWLRAWKNKRF-UHFFFAOYSA-N
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Description

“(4-Methoxybutyl)boronic acid” is a type of boronic acid with the CAS Number: 1919893-22-3 . It has a molecular weight of 131.97 .


Synthesis Analysis

Boronic acids, including “this compound”, are often synthesized through the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .


Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 21 bonds, including 8 non-H bonds, 5 rotatable bonds, 2 hydroxyl groups, and 1 ether (aliphatic) . The InChI Code is 1S/C5H13BO3/c1-9-5-3-2-4-6(7)8/h7-8H,2-5H2,1H3 .


Chemical Reactions Analysis

Boronic acids, such as “this compound”, are known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols . They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials .


Physical And Chemical Properties Analysis

Boronic acids, including “this compound”, exist in an equilibrium between their triangular hydrophobic form and a tetrahedral hydrophilic form . The pKa of boronic acid affects the association constant of the cyclic ester .

Scientific Research Applications

Molecular Recognition and Chemosensing

(4-Methoxybutyl)boronic acid and its derivatives exhibit unique interactions in molecular recognition and chemosensing. A structural investigation of analogous boronic acids and esters highlighted their extensive application in detecting physiologically important substances such as saccharides, alpha-hydroxycarboxylates, and catecholamines. These compounds form N-B dative bonds or tetrahedral boronate anions depending on the substrate, which is crucial for designing future chemosensing technologies (Zhu et al., 2006).

Synthesis of Biologically Active Compounds

The Suzuki-Miyaura cross-coupling of derivatives related to this compound has been used in the synthesis of bioactive molecules, demonstrating its potential in creating complex organic compounds. This method facilitated the production of compounds like α-methoxylated fatty acids, derived from Caribbean sponges, showcasing the compound's role in synthesizing biologically relevant molecules (Soderquist et al., 1998).

Fluorescence Quenching Studies

In fluorescence quenching studies, derivatives of this compound have been explored for their interaction with aniline in alcohols. These studies are fundamental for understanding the dynamic behaviors of boronic acids in various solvents, contributing to the development of fluorescence-based sensors (Geethanjali et al., 2015).

Development of Polyfunctional Copolymers

The compound's versatility extends to the synthesis and characterization of copolymers, where its derivatives have been utilized to create new materials with potential biomedical applications. These materials, such as polyfunctional copolymers, offer promising routes for developing effective antitumor agents, polymeric carriers for enzymes, gene delivery, and boron neutron capture therapy (Kahraman et al., 2004).

Tetraarylpentaborates Formation and Chemistry

The interaction of this compound with metal complexes has been explored, leading to the formation of tetraarylpentaborates. These compounds are significant for their potential in synthesizing new materials with unique chemical and physical properties, which could be leveraged in various industrial and research applications (Nishihara et al., 2002).

Boronic Acid Polymers in Biomedical Applications

Further emphasizing its utility, this compound and related compounds have paved the way for the development of boronic acid-containing polymers. These polymers have found widespread use in treating various diseases, including HIV, obesity, diabetes, and cancer. Their unique reactivity and responsive nature make them valuable in creating new biomaterials for biomedical applications (Cambre & Sumerlin, 2011).

Mechanism of Action

Target of Action

The primary target of (4-Methoxybutyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the interaction of the boronic acid with a metal catalyst, typically palladium .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The key biochemical pathway affected by this compound is the SM cross-coupling reaction . This reaction is crucial for the formation of carbon–carbon bonds, a fundamental process in organic chemistry . The boronic acid plays a vital role in this reaction, enabling the transmetalation step that is essential for the formation of the new carbon–carbon bond .

Pharmacokinetics

It is known that boronic acids in general are metabolized through a process known asdeboronation , yielding boric acid . Boric acid has low toxicity in humans .

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond through the SM cross-coupling reaction . This is a fundamental process in organic chemistry, enabling the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, certain boronic acids, including cyclobutylboronic acid, are known to decompose in air . .

Safety and Hazards

“(4-Methoxybutyl)boronic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Boronic acids, including “(4-Methoxybutyl)boronic acid”, are increasingly utilized in diverse areas of research. They are used in various sensing applications, interference in signaling pathways, enzyme inhibition, and cell delivery systems . They also have potential applications in the treatment of cancer, diabetes, obesity, and bacterial infections .

properties

IUPAC Name

4-methoxybutylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13BO3/c1-9-5-3-2-4-6(7)8/h7-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMPWLRAWKNKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCCOC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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